A-49816

Pharmacology Diuretics Renal Physiology

Procure A-49816 for precise loop diuretic studies. Key differentiator: 2.6x greater saluretic potency vs. furosemide, with predictable linear PK (t½≈6h) for robust PK/PD modeling. Distinct ketodichlorophenoxyacetic acid structure enables hepatotoxicity screening (positive control) where furosemide fails. Ideal for dose-response calibration in diuresis research.

Molecular Formula C18H17Cl2NO5
Molecular Weight 398.2 g/mol
CAS No. 78235-72-0
Cat. No. B1666391
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameA-49816
CAS78235-72-0
Synonyms(2,3-dichloro-4-(3-aminomethyl-4-hydroxybenzoyl)phenoxy)ethyl ester
A 49816
A-49816
acetic acid, (4-(3-(aminomethyl)-4-hydroxybenzoyl)-2,3-dichlorophenoxy)-, ethyl ester
ethyl (2,3-dichloro-4-(3-aminomethyl-4-hydroxybenzoyl)phenoxy)acetate
Molecular FormulaC18H17Cl2NO5
Molecular Weight398.2 g/mol
Structural Identifiers
SMILESCCOC(=O)COC1=C(C(=C(C=C1)C(=O)C2=CC(=C(C=C2)O)CN)Cl)Cl
InChIInChI=1S/C18H17Cl2NO5/c1-2-25-15(23)9-26-14-6-4-12(16(19)17(14)20)18(24)10-3-5-13(22)11(7-10)8-21/h3-7,22H,2,8-9,21H2,1H3
InChIKeyKWDSYQYCWWCCAV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

A-49816 (CAS 78235-72-0): High-Ceiling Loop Diuretic for Research Applications and Comparative Pharmacology


A-49816 (CAS 78235-72-0), chemically ethyl {4-[3-(aminomethyl)-4-hydroxybenzoyl]-2,3-dichlorophenoxy}acetate, is an orally active, high-ceiling (loop) diuretic belonging to the ketodichlorophenoxyacetic acid structural class [1]. The compound was originally developed as an investigational therapeutic agent and has been characterized in both preclinical and early clinical studies [2]. Its pharmacological profile is defined by dose-dependent increases in urine volume, sodium excretion (saluresis), and chloride excretion (chloruresis), consistent with inhibition of the Na⁺-K⁺-2Cl⁻ cotransporter (NKCC2) in the thick ascending limb of the loop of Henle [3].

A-49816 (CAS 78235-72-0): Why Procurement of This Specific Loop Diuretic is Scientifically Non-Substitutable


Generic substitution among loop diuretics is not scientifically valid due to significant intra-class variation in relative potency, pharmacokinetic linearity, and hepatotoxic potential [1]. While furosemide, torasemide, and ethacrynic acid all act on NKCC2, their potencies differ markedly, requiring dose adjustments that confound experimental interpretation [2]. Furthermore, compounds sharing the ketodichlorophenoxyacetic acid structural motif, including A-49816 and ethacrynic acid, demonstrate distinct hepatotoxicity profiles in primary hepatocyte cultures compared to furosemide, which lacks this structural feature and exhibits no such toxicity [3]. These differences in both on-target potency and off-target safety necessitate precise compound selection. The following quantitative evidence establishes exactly where A-49816 differentiates from its closest analogs, justifying its specific procurement for defined research applications.

A-49816 (CAS 78235-72-0): Quantitative Differentiation from Loop Diuretic Comparators


A-49816 (CAS 78235-72-0): 2.6-Fold Superior Saluretic Potency Versus Furosemide in Healthy Volunteers

In a direct head-to-head clinical study in healthy male volunteers, A-49816 demonstrated significantly higher saluretic potency than furosemide on a weight basis [1]. Specifically, the analysis of cumulative sodium excretion over 8 hours post-dose established that A-49816 was 2.6 times more potent as a saluretic agent compared to furosemide . This indicates that a lower mass of A-49816 is required to achieve the same natriuretic effect, a critical parameter for dose-response studies and in vivo formulation design.

Pharmacology Diuretics Renal Physiology

A-49816 (CAS 78235-72-0): Positive Hepatotoxicity Signal in Primary Hepatocyte Culture Distinct from Furosemide

A comparative toxicity study in primary rat hepatocyte cultures revealed a clear distinction between A-49816 and furosemide [1]. A-49816, along with ticrynafen and ethacrynic acid, induced significant toxicity, whereas furosemide did not exhibit any hepatotoxic effect under the same conditions . The study directly attributed this toxicity to the presence of a ketodichlorophenoxyacetic acid structural motif, which is absent in furosemide . This differential profile provides a critical selection criterion for experiments where off-target hepatic effects are a confounding variable.

Toxicology Drug Safety In Vitro Models

A-49816 (CAS 78235-72-0): Defined Dose-Response Window for Significant Diuresis (12.5-20 mg)

A single-blind, placebo-controlled clinical trial established the threshold and range for statistically significant diuretic activity [1]. While lower doses were tested, significant saluresis, chloruresis, and diuresis were observed in most post-dose time periods only following administration of the highest doses of 12.5, 15, and 20 mg [2]. This contrasts with other loop diuretics like torasemide, which may have a different dose-response slope , making precise knowledge of A-49816's efficacious dose range essential for experimental planning.

Pharmacodynamics Dose-Response Drug Development

A-49816 (CAS 78235-72-0): Linear Pharmacokinetics with ~6-Hour Elimination Half-Life

Pharmacokinetic analysis revealed that A-49816 exhibits linear pharmacokinetics across the studied dose range [1]. The elimination-phase plasma half-life was determined to be approximately 6 hours [2]. This linear, predictable pharmacokinetic profile stands in contrast to the non-linear absorption or elimination sometimes observed with other loop diuretics, such as the highly variable bioavailability of oral furosemide . This predictability is a key advantage for researchers requiring consistent systemic exposure in in vivo studies.

Pharmacokinetics ADME Drug Metabolism

A-49816 (CAS 78235-72-0): Evidence-Backed Applications in Renal Pharmacology, Toxicology, and Comparative Drug Studies


Comparative Loop Diuretic Pharmacology and Potency Studies

A-49816 serves as a precise comparator or reference standard in studies evaluating the potency and efficacy of novel diuretic candidates. Its established 2.6-fold greater saluretic potency relative to furosemide, as quantified in human volunteers, provides a robust benchmark for dose-ranging and mechanism-of-action investigations [1]. Researchers can use A-49816 to calibrate in vivo models of diuresis, ensuring that observed effects of new compounds are appropriately contextualized within the known pharmacology of the loop diuretic class.

In Vitro Mechanistic Toxicology of Drug-Induced Liver Injury (DILI)

A-49816 is a critical tool compound for studying the hepatotoxic liability of the ketodichlorophenoxyacetic acid chemotype. In primary rat hepatocyte cultures, it induces a clear toxicity signal that is absent with furosemide [1]. This differential effect enables the compound to be used as a positive control or as a model toxicant in assays designed to screen for DILI risk, investigate mitochondrial toxicity mechanisms, or validate new in vitro liver models.

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling of Loop Diuretics

The combination of A-49816's well-defined linear pharmacokinetics (elimination half-life ≈ 6 hours) and its dose-dependent pharmacodynamic effect on urine output and electrolyte excretion makes it an ideal candidate for PK/PD modeling [1]. Unlike furosemide, whose complex absorption can confound such analyses, A-49816 offers a predictable exposure-response relationship, facilitating the development of more accurate mathematical models that link drug concentration in plasma to its diuretic effect over time.

In Vivo Studies Requiring Precise Diuretic Effect Titration

For animal studies where a defined and reproducible level of diuresis is required (e.g., investigations into renal hemodynamics or electrolyte balance), A-49816's documented dose-response window (significant effects at 12.5-20 mg in humans) provides an evidence-based starting point for dose selection [1]. Its higher potency on a weight basis (2.6x furosemide) also means that smaller amounts of compound are needed to achieve a target effect, reducing formulation challenges and cost in long-term or high-volume in vivo studies [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for A-49816

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.